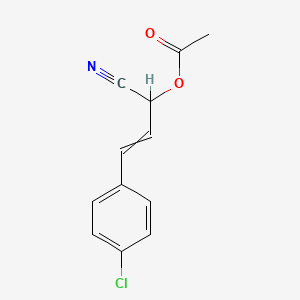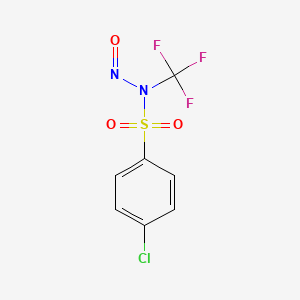
4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with significant interest in various scientific fields due to its unique structural properties. The compound contains a trifluoromethyl group, a nitroso group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method includes the nitration of 4-chlorobenzotrifluoride, followed by the introduction of the nitroso group through nitrosation reactions. The sulfonamide group is then introduced via sulfonation reactions using appropriate sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and studying pharmacological effects.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The nitroso group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the nitroso and sulfonamide groups.
4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Contains a nitro group instead of a nitroso group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
4-Chloro-N-nitroso-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitroso and sulfonamide groups offer additional reactivity and potential for forming hydrogen bonds and participating in redox reactions.
Properties
CAS No. |
80783-61-5 |
|---|---|
Molecular Formula |
C7H4ClF3N2O3S |
Molecular Weight |
288.63 g/mol |
IUPAC Name |
4-chloro-N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H4ClF3N2O3S/c8-5-1-3-6(4-2-5)17(15,16)13(12-14)7(9,10)11/h1-4H |
InChI Key |
SCRXYMWXXPOXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(C(F)(F)F)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


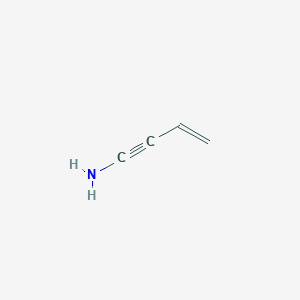
![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

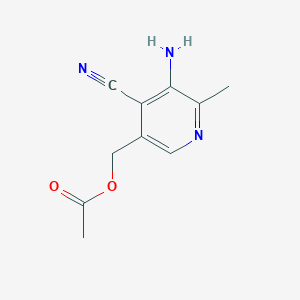
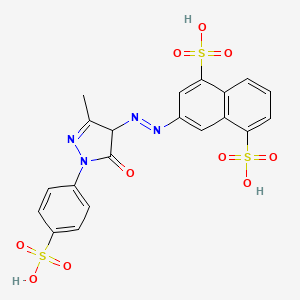
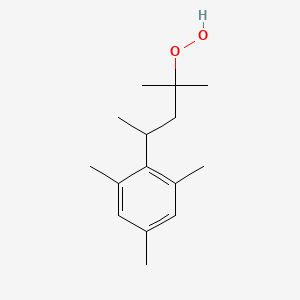
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
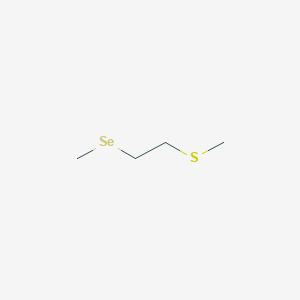
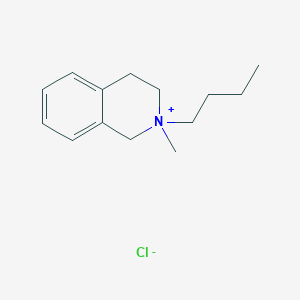
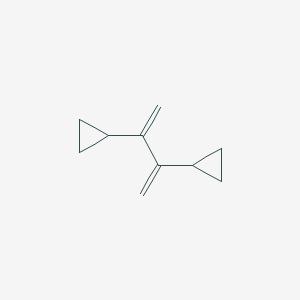
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
